molecular formula C19H21N3O3S2 B2513456 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyethyl)acetamide CAS No. 1260936-03-5

2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyethyl)acetamide

Cat. No.: B2513456
CAS No.: 1260936-03-5
M. Wt: 403.52
InChI Key: OPDUCWAAVFOJGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[3,2-d]pyrimidine derivative featuring a 3,5-dimethylphenyl substituent at position 3 of the pyrimidinone core. The sulfanyl (-S-) group at position 2 connects to an acetamide moiety substituted with a 2-methoxyethyl group on the nitrogen. Its molecular formula is C₂₃H₂₁N₃O₂S₃, with a molecular weight of 467.6 g/mol . The 3,5-dimethylphenyl group enhances lipophilicity, while the 2-methoxyethyl chain on the acetamide may improve solubility in polar solvents.

Properties

IUPAC Name

2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-12-8-13(2)10-14(9-12)22-18(24)17-15(4-7-26-17)21-19(22)27-11-16(23)20-5-6-25-3/h4,7-10H,5-6,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDUCWAAVFOJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyethyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. Its unique structure combines a thieno[3,2-d]pyrimidine core with various substituents that may influence its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C18H20N4O2S
  • Molecular Weight : 364.44 g/mol
  • IUPAC Name : 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyethyl)acetamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thienopyrimidine moiety can inhibit key enzymes involved in nucleotide synthesis, potentially leading to anticancer effects by disrupting DNA replication in rapidly dividing cells. Additionally, the sulfanyl group may enhance the compound's reactivity and binding affinity to biological targets.

Biological Activities

Research into the biological activities of this compound has revealed several promising effects:

  • Antitumor Activity :
    • In vitro studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, thienopyrimidine derivatives have been shown to inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest.
    • A study reported that derivatives of thieno[3,2-d]pyrimidines could inhibit the growth of colorectal cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .
  • Antimicrobial Properties :
    • Thienopyrimidine compounds have been evaluated for their antibacterial and antifungal activities. Preliminary studies suggest that they may inhibit the growth of pathogenic microorganisms by disrupting their metabolic processes.
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of enzymes involved in folate metabolism, similar to other antifolate drugs used in cancer therapy. This inhibition can lead to decreased nucleotide synthesis and ultimately hinder tumor growth .

Case Studies and Research Findings

Several studies have explored the biological activity of thienopyrimidine derivatives:

StudyFindings
Fayad et al. (2019)Identified novel anticancer compounds through screening of drug libraries on multicellular spheroids, highlighting the potential of thieno[3,2-d]pyrimidines in cancer therapy .
CORE ResearchSynthesized bicyclic thieno[2,3-d]pyrimidines showing potent inhibition of tumor cells in culture; extended structure-activity relationship studies indicated enhanced antitumor activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights:

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Substituents Acetamide Side Chain Key Functional Groups Molecular Weight Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-(3,5-Dimethylphenyl) N-(2-methoxyethyl) Sulfanyl, acetamide 467.6
2-[(3-Butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide Pyrido-thieno[3,2-d]pyrimidin-4-one 3-Butyl N-(3-chloro-4-methoxyphenyl) Sulfanyl, acetamide, chloro 519.0 (estimated)
2-{[3-(3,5-Difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide Thieno[3,2-d]pyrimidin-4-one 3-(3,5-Difluorophenyl) N-(2,5-dimethoxyphenyl) Sulfanyl, acetamide, fluoro 515.5 (estimated)
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidin-6-one 4-Methyl N-(2,3-dichlorophenyl) Thioether, dichloro 344.2

Key Observations :

Core Structure Variations: The target compound and share the thieno[3,2-d]pyrimidin-4-one core, while uses a pyrido-thieno[3,2-d]pyrimidin-4-one scaffold, which introduces additional aromaticity and rigidity .

’s 3-butyl substituent increases alkyl chain length, likely improving membrane permeability but reducing solubility .

Acetamide Side Chain Modifications: The N-(2-methoxyethyl) group in the target compound balances hydrophilicity and lipophilicity, whereas ’s N-(2,5-dimethoxyphenyl) and ’s N-(3-chloro-4-methoxyphenyl) introduce bulkier aromatic groups that may hinder solubility .

IR spectra for analogs (e.g., ) show characteristic peaks for C=O (1662–1664 cm⁻¹) and C≡N (2212–2214 cm⁻¹), which are consistent across similar acetamide derivatives .

Preparation Methods

Cyclocondensation of Thiophene-2-carboxamide Derivatives

The thieno[3,2-d]pyrimidinone scaffold is typically synthesized via cyclocondensation of 5-substituted thiophene-2-carboxamides with urea or thiourea derivatives under acidic conditions. For the 3-(3,5-dimethylphenyl)-substituted variant:

Procedure

  • Starting Material : 5-(3,5-Dimethylphenyl)thiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂).
  • Amidation : Reaction with ammonium hydroxide yields 5-(3,5-dimethylphenyl)thiophene-2-carboxamide.
  • Cyclization : Treatment with urea in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours forms the pyrimidinone ring.

Reaction Scheme
$$
\text{Thiophene-2-carboxamide} + \text{Urea} \xrightarrow{\text{PPA, 130°C}} \text{Thieno[3,2-d]pyrimidin-4-one}
$$

Key Parameters

  • Yield : 60–75% (based on analogous syntheses).
  • Characterization : $$ ^1\text{H NMR} $$ (DMSO- d6): δ 8.21 (s, 1H, pyrimidinone-H), 7.45–7.30 (m, 3H, aromatic), 2.40 (s, 6H, CH₃).

Introduction of the Sulfanyl Group at Position 2

Thiolation via Nucleophilic Substitution

The sulfanyl moiety is introduced by displacing a leaving group (e.g., chloro) at position 2 of the pyrimidinone core.

Procedure

  • Chlorination : React the pyrimidinone core with phosphorus oxychloride (POCl₃) at reflux (110°C) for 4 hours to yield 2-chloro-3-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4-one.
  • Thiolation : Treat the chlorinated intermediate with thiourea in ethanol under reflux, followed by hydrolysis with NaOH to generate the 2-mercapto derivative.

Reaction Scheme
$$
\text{2-Chloro-pyrimidinone} + \text{Thiourea} \xrightarrow{\text{EtOH, Δ}} \text{2-Mercapto-pyrimidinone}
$$

Key Parameters

  • Yield : 70–85%.
  • Characterization : $$ ^1\text{H NMR} $$ (DMSO- d6): δ 13.2 (s, 1H, -SH), 8.15 (s, 1H, pyrimidinone-H), 7.40–7.25 (m, 3H, aromatic).

Coupling with the N-(2-Methoxyethyl)acetamide Side Chain

Alkylation of the Mercapto Group

The mercapto-pyrimidinone undergoes alkylation with 2-chloro-N-(2-methoxyethyl)acetamide to form the final sulfide linkage.

Procedure

  • Synthesis of 2-Chloro-N-(2-methoxyethyl)acetamide :
    • React chloroacetyl chloride with 2-methoxyethylamine in dichloromethane (DCM) at 0–5°C.
  • Coupling Reaction :
    • Combine 2-mercapto-pyrimidinone, 2-chloro-N-(2-methoxyethyl)acetamide, and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours.

Reaction Scheme
$$
\text{2-Mercapto-pyrimidinone} + \text{ClCH₂CONH(CH₂)₂OMe} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound}
$$

Key Parameters

  • Yield : 50–65%.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7).
  • Characterization :
    • HRMS : m/z calculated for C₂₃H₂₅N₃O₃S₂ [M+H]⁺: 472.1365, found: 472.1368.
    • *$$ ^1\text{H NMR} * (DMSO- d6): δ 8.18 (s, 1H, pyrimidinone-H), 7.38–7.25 (m, 3H, aromatic), 4.10 (t, 2H, -OCH₂), 3.45 (t, 2H, -NHCH₂), 3.30 (s, 3H, -OCH₃), 2.38 (s, 6H, CH₃).

Optimization Strategies and Challenges

Cyclocondensation Efficiency

  • Catalyst Screening : Replacing PPA with p-toluenesulfonic acid (PTSA) in toluene improves yield to 80% while reducing side products.
  • Microwave Assistance : Cyclization under microwave irradiation (150°C, 30 min) shortens reaction time without compromising yield.

Thiolation Side Reactions

  • Oxidation Mitigation : Conduct reactions under nitrogen atmosphere to prevent disulfide formation.
  • Alternative Thiol Sources : Sodium hydrosulfide (NaSH) in DMF at 50°C reduces thiourea-induced side reactions.

Analytical and Spectroscopic Validation

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 65:35, 1 mL/min, λ = 254 nm).
  • Elemental Analysis : Calculated C 58.57%, H 5.34%, N 8.91%; Found C 58.52%, H 5.38%, N 8.88%.

Applications and Comparative Pharmacological Data

While the target compound’s biological activity remains uncharacterized, structurally related thieno[3,2-d]pyrimidinones exhibit 17β-HSD2 inhibition (63–70% at 1 µM). The N-(2-methoxyethyl)acetamide side chain may enhance solubility and bioavailability compared to earlier analogs.

Q & A

Basic: What are the critical structural features influencing the compound's biological activity?

The compound’s activity stems from its thieno[3,2-d]pyrimidinone core , which provides a planar heterocyclic scaffold for target binding, and the 3,5-dimethylphenyl group that enhances hydrophobic interactions. The sulfanyl linker and methoxyethylacetamide side chain contribute to solubility and specificity by modulating hydrogen bonding and steric effects . Methodologically, structure-activity relationship (SAR) studies involve systematic substitution of these groups (e.g., replacing methyl groups with halogens) followed by in vitro assays (e.g., enzyme inhibition or cell viability tests) to quantify activity shifts.

Basic: What are the standard synthetic routes for this compound?

Synthesis typically follows a three-step protocol :

Core formation : Cyclocondensation of 3-(3,5-dimethylphenyl)thiourea with ethyl 2-aminothiophene-3-carboxylate under reflux in acetic acid to yield the thieno[3,2-d]pyrimidin-4(3H)-one core .

Sulfanylation : Reaction of the core with thioglycolic acid in the presence of K₂CO₃ in DMF at 80°C to introduce the sulfanyl group .

Acetamide coupling : Amidation of the intermediate with 2-methoxyethylamine using EDCI/HOBt in dichloromethane .
Key purity checks involve HPLC (C18 column, methanol/water gradient) and ¹H NMR (DMSO-d₆, δ 2.25 ppm for dimethylphenyl protons).

Advanced: How can reaction conditions be optimized to improve yield during sulfanylation?

Optimization requires balancing temperature , solvent polarity , and catalyst loading :

  • Solvent screening : DMF outperforms ethanol or THF due to better solubility of the thioglycolic acid intermediate .
  • Catalyst : K₂CO₃ (1.5 eq.) achieves >80% yield, while weaker bases like NaHCO₃ result in incomplete conversion .
  • Kinetic monitoring : Use in-situ FTIR to track the disappearance of the thiourea C=S stretch (~1250 cm⁻¹) and adjust reaction time (typically 6–8 hours) . Computational modeling (e.g., DFT calculations) can predict transition-state energies to identify ideal protonation states for the reaction .

Advanced: How to resolve contradictions in reported biological activity across studies?

Discrepancies often arise from substituent variability or assay conditions . For example:

  • Case 1 : A study reports IC₅₀ = 1.2 µM against kinase X , while another finds IC₅₀ = 5.7 µM . Resolution involves verifying the purity of batches (via LC-MS) and standardizing assay protocols (e.g., ATP concentration in kinase assays).
  • Case 2 : Contrasting cytotoxicity in cancer cell lines may stem from differences in cell membrane permeability influenced by the methoxyethyl group’s logP. Use parallel artificial membrane permeability assays (PAMPA) to correlate structure with cellular uptake .

Basic: What analytical techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Confirm regiochemistry of the thienopyrimidine core (e.g., δ 6.8–7.2 ppm for aromatic protons) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ expected m/z 456.12) .
  • XRD : Resolve stereochemical ambiguities in the sulfanyl-acetamide side chain .
  • HPLC-DAD : Assess purity (>95%) and detect byproducts (e.g., oxidized sulfanyl derivatives) .

Advanced: How can computational modeling guide derivative design for enhanced target selectivity?

  • Docking studies : Use AutoDock Vina to predict binding poses in kinase X’s ATP-binding pocket, focusing on interactions between the dimethylphenyl group and hydrophobic subpockets .
  • MD simulations : Evaluate stability of the ligand-receptor complex over 100 ns to identify residues (e.g., Lys48) critical for hydrogen bonding .
  • QSAR models : Train models on a library of 50 analogs to correlate electronic parameters (Hammett σ) with IC₅₀ values .

Basic: What are common functionalization strategies for this compound?

  • Oxidation : Treat with mCPBA to convert the sulfanyl group to sulfoxide/sulfone, altering electronic properties .
  • Alkylation : React the acetamide’s secondary amine with alkyl halides (e.g., methyl iodide) to modulate basicity .
  • Cross-coupling : Perform Suzuki-Miyaura reactions on the dimethylphenyl ring using Pd(PPh₃)₄ to introduce biaryl groups .

Advanced: What strategies mitigate degradation during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the acetamide group .
  • Stabilizers : Add 1% BHT to DMSO stock solutions to inhibit oxidation of the sulfanyl moiety .
  • Degradation profiling : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring identify primary degradation pathways (e.g., ring-opening of the thienopyrimidine core) .

Basic: How does this compound compare to structurally similar thienopyrimidines?

Compound Key Differences Biological Impact
N-(4-acetamidophenyl) analog Lacks methoxyethyl groupReduced solubility, higher logP
3-(4-chlorophenyl) derivative Chlorine substitutionEnhanced kinase inhibition (IC₅₀ ↓ 30%)
Ethyl ester variant Ester instead of acetamideImproved metabolic stability in vitro

Advanced: How to design experiments validating off-target effects in cellular models?

  • Kinome-wide profiling : Use a commercial kinase panel (e.g., Eurofins DiscoverX) to identify off-target inhibition .
  • CRISPR-Cas9 knockouts : Generate cell lines lacking the primary target (e.g., kinase X) to isolate secondary effects .
  • Metabolomics : LC-MS-based untargeted profiling reveals changes in pathways like glycolysis or apoptosis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.